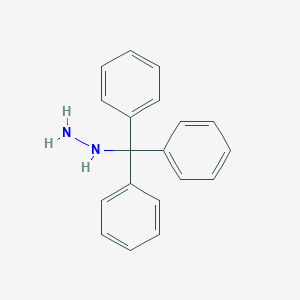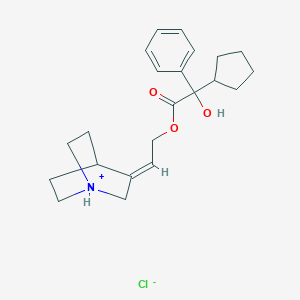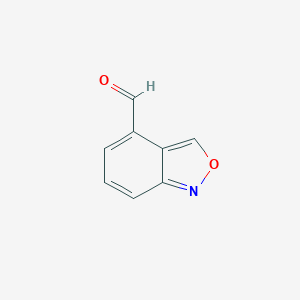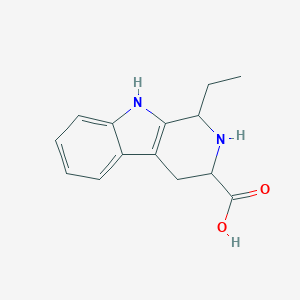
Tritylhydrazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tritylhydrazine derivatives involves several key strategies, including the reaction of hydrazine with trityl chloride polymers to produce polymer-bound N-tritylhydrazines. These compounds can then be employed in the solid phase synthesis of partially protected peptide hydrazides, demonstrating the utility of this compound in peptide chemistry (Stavropoulos et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be intricate, with crystallography studies providing insights into their configuration. For instance, compounds such as 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide have been characterized using spectroscopic methods and density functional theory (DFT), revealing detailed information about their molecular structure and potential for applications in fields like anticancer research (Ramaiah et al., 2019).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and utility in synthetic chemistry. For instance, the cooperative action of methylhydrazine with a tris(N-heterocyclic thioamidate) Cobalt(III) complex has been utilized for the chemoselective reduction of nitroarenes to arylamines, showcasing the chemical versatility of this compound derivatives (Ioannou et al., 2021).
Applications De Recherche Scientifique
Synthèse en phase solide d'hydrazides peptidiques partiellement protégées
La tritylhydrazine a été utilisée dans la synthèse en phase solide d'hydrazides peptidiques partiellement protégées. Ce processus implique la préparation de trityl-hydrazines liées à un polymère, qui sont ensuite appliquées pour synthétiser des hydrazides peptidiques en utilisant des esters de 1-hydroxybenzotriazolyle d'acides aminés Fmoc ou Trt . Les hydrazides peptidiques synthétisées peuvent être détachées des résines par un traitement acide doux, ce qui est une étape cruciale dans la synthèse peptidique.
Développement d'approches synthétiques pour les radicaux tris(tétrathiaaryl)méthyle
La this compound joue un rôle dans le développement d'approches synthétiques pour les radicaux tris(tétrathiaaryl)méthyle. Ces radicaux présentent un potentiel important en raison de leurs propriétés et de leurs applications dans divers domaines, notamment la science des matériaux et la biochimie .
Synthèse d'hydrazides peptidiques
Une méthode pratique pour la synthèse d'hydrazides peptidiques implique l'utilisation de this compound. Cette méthode est importante pour la création de résines hydrazone qui facilitent la production d'hydrazides peptidiques, qui sont précieuses dans le développement de peptides thérapeutiques .
Mécanisme D'action
Target of Action
Tritylhydrazine, also known as N-tritylhydrazine, is primarily used in the synthesis of partially protected peptide hydrazides . The primary targets of this compound are the polymeric tritylchlorides, which it reacts with to form polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .
Mode of Action
This compound interacts with its targets, the polymeric tritylchlorides, through a chemical reaction . This reaction results in the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of partially protected peptide hydrazides . This suggests that this compound may affect the biochemical pathways related to peptide synthesis.
Pharmacokinetics
It is known that this compound is used in the solid phase synthesis of partially protected peptide hydrazides , suggesting that it may have properties that allow it to be effectively used in this process.
Result of Action
The primary result of this compound’s action is the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides . The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .
Action Environment
The action of this compound is influenced by the conditions under which the chemical reactions it is involved in take place. For example, the reaction of this compound with polymeric tritylchlorides to form polymer-bound N-tritylhydrazines is carried out under specific conditions . .
Propriétés
IUPAC Name |
tritylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECSRVFRKTFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using polymer-bound trityl-hydrazine in peptide synthesis?
A1: The research focuses on the development of a method to prepare polymer-bound trityl-hydrazines [, ]. This approach is particularly useful in solid-phase peptide synthesis. By attaching the trityl-hydrazine to a solid support, the synthesis of partially protected peptide hydrazides can be achieved. This facilitates easier purification as the desired product remains bound to the solid support, allowing for the removal of excess reagents and byproducts through simple washing steps [].
Q2: Can you elaborate on the applications of trityl-hydrazine in peptide synthesis?
A2: Trityl-hydrazine is primarily used as a protecting group for the C-terminus of amino acids during peptide synthesis []. This protection strategy is particularly useful when preparing peptide hydrazides, which serve as valuable intermediates in the synthesis of more complex peptides or peptide conjugates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















